"physicochemical properties of 6-Bromoquinolin-8-amine"
"physicochemical properties of 6-Bromoquinolin-8-amine"
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-8-amine
Abstract
This technical guide provides a comprehensive overview of 6-Bromoquinolin-8-amine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. We delve into the core physicochemical properties that are critical for its application in research and drug development. This document consolidates known experimental data, outlines robust protocols for property determination, and offers insights into the synthetic pathways for this valuable chemical scaffold. The guide is structured to serve as a practical resource for researchers, chemists, and drug development professionals, enabling a deeper understanding of the compound's behavior and potential.
Part 1: Chemical Identity and Structure
6-Bromoquinolin-8-amine is a derivative of quinoline, an aromatic heterocyclic scaffold fundamental to many biologically active compounds.[1] Its structure is characterized by a bromine atom at the 6-position and an amine group at the 8-position, which impart specific reactivity and physicochemical characteristics.[1] These functional groups are key to its utility as a building block for more complex molecules.[1][2]
Table 1: Chemical Identifiers for 6-Bromoquinolin-8-amine
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-bromoquinolin-8-amine | [3] |
| Synonyms | 6-bromo-8-aminoquinoline, 6-bromo-8-quinolinamine | [3][4] |
| CAS Number | 57339-57-8 | [3][5] |
| Molecular Formula | C₉H₇BrN₂ | [3][5] |
| Molecular Weight | 223.07 g/mol | [4][5] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)N=C1N |[3] |
Part 2: Core Physicochemical Properties
The physicochemical profile of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] Understanding these characteristics allows for rational drug design and formulation development.[8]
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Significance in Drug Development |
|---|---|---|
| Melting Point | 142-145 °C[5] | A sharp melting range indicates high purity. This value is important for formulation and stability assessments.[9] |
| Solubility | Generally soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in water.[1] | Affects bioavailability and formulation options. Low aqueous solubility can be a challenge for oral drug delivery.[1][10] |
| Lipophilicity (LogP) | Data not available (predicted to be high)[10] | Influences membrane permeability, absorption, and potential for non-specific binding.[10] |
| pKa | Data not available | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and cell penetration.[10] |
| Stability | Stable under normal laboratory conditions; should be protected from light.[1] | Crucial for determining storage requirements, shelf-life, and compatibility with other excipients. |
In-Depth Analysis of Key Properties
-
Melting Point: The experimentally determined melting point of 142-145 °C suggests that 6-Bromoquinolin-8-amine is a crystalline solid at room temperature.[5] A narrow range is indicative of high purity, a critical parameter for reproducible biological and chemical studies. The presence of impurities would typically lead to a depression and broadening of this range.[9]
-
Solubility: The compound exhibits preferential solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, a common trait for heterocyclic compounds used in high-throughput screening libraries.[1] Its limited aqueous solubility is a key consideration for in vivo studies. For formulation purposes, strategies such as salt formation or the use of co-solvents may be necessary to enhance its concentration in aqueous media.[8]
-
Acidity/Basicity (pKa): The pKa value quantifies the acidity or basicity of a molecule.[12] For 6-Bromoquinolin-8-amine, the two nitrogen atoms—the endocyclic quinoline nitrogen and the exocyclic amino group—are the primary ionizable centers. The quinoline nitrogen is weakly basic, while the aromatic amine is also basic. Knowing the pKa values is essential to predict the compound's charge state at physiological pH (~7.4), which profoundly affects its interaction with biological targets and its solubility profile.[7]
Part 3: Synthesis and Purification Workflow
6-Bromoquinolin-8-amine is typically synthesized via the reduction of its nitro precursor, 6-bromo-8-nitroquinoline. This common and efficient method utilizes iron powder in an acidic medium, a classic approach for converting aromatic nitro compounds to amines.[5][13]
Detailed Synthesis Protocol
This protocol is adapted from established procedures.[5]
-
Reaction Setup: In a round-bottom flask suitable for reflux, suspend 6-bromo-8-nitroquinoline (e.g., 4 g, 15.8 mmol) in a solvent mixture of ethanol, acetic acid, and water (e.g., 50 mL / 50 mL / 25 mL).
-
Reagent Addition: To the stirred suspension, add iron powder (e.g., 3.18 g, 56.9 mmol) in portions. Causality Note: Iron in an acidic medium (acetic acid) acts as the reducing agent, donating electrons to the nitro group.
-
Reaction Execution: Heat the mixture to reflux for approximately 3 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a 2.5 N sodium hydroxide (NaOH) solution.
-
Work-up - Filtration: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the iron solids and iron oxide byproducts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 200 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a 40% ethyl acetate/hexane eluent) to yield 6-Bromoquinolin-8-amine as a yellow solid.[5]
Part 4: Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is a prerequisite for successful drug development.[8][14] The following section details standard, self-validating protocols for key parameters.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides a precise melting range, indicating purity.[9]
-
Sample Preparation: Finely grind a small amount of crystalline 6-Bromoquinolin-8-amine. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp).
-
Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point (142 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[7][11]
-
System Preparation: Add an excess amount of solid 6-Bromoquinolin-8-amine to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Expertise Note: Using an excess of solid ensures that equilibrium is established between the dissolved and undissolved compound.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 3: pKa Determination (Potentiometric Titration)
This method measures the change in pH of a solution upon the addition of a titrant to determine the ionization constant(s).[7]
-
Sample Preparation: Accurately weigh and dissolve a small amount of 6-Bromoquinolin-8-amine in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.
-
Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.
-
Titration - Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) on the titration curve, which correspond to the points of half-neutralization for each ionizable group.
Conclusion
6-Bromoquinolin-8-amine is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable intermediate in synthetic and medicinal chemistry. Its solid nature, moderate melting point, and characteristic solubility profile are key parameters for its handling, purification, and formulation. While core data like melting point and solubility are established, further experimental determination of its pKa and LogP values would provide a more complete profile for computational modeling and predictive ADME studies. The robust synthesis and characterization protocols outlined in this guide offer a solid foundation for researchers to confidently utilize this compound in advancing drug discovery and materials science.
References
Sources
- 1. Buy 6-Bromoquinolin-8-amine (EVT-297188) | 57339-57-8 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Bromoquinolin-8-amine | CAS 57339-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 6-Bromoquinolin-8-amine - CAS:57339-57-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 6. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. langhuapharma.com [langhuapharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ajptonline.com [ajptonline.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
